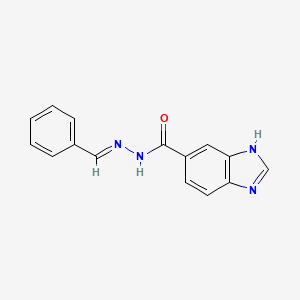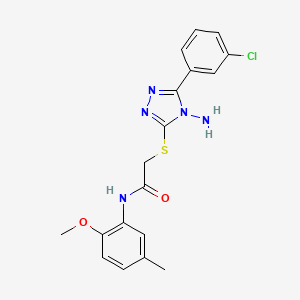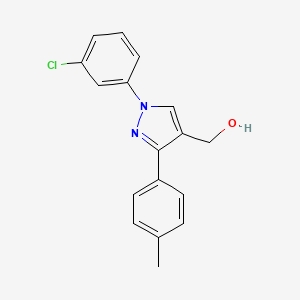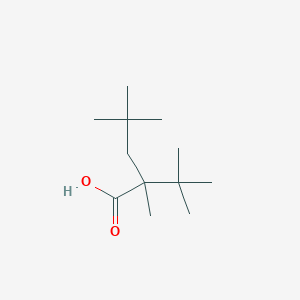
2-Tert-butyl-2,4,4-trimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-terc-butil-2,4,4-trimetilpentanoico es un compuesto orgánico con la fórmula molecular C12H24O2. Es un ácido carboxílico caracterizado por la presencia de un grupo terc-butilo y tres grupos metilo unidos a un esqueleto de ácido pentanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-terc-butil-2,4,4-trimetilpentanoico generalmente implica la alquilación de un precursor adecuado con grupos terc-butilo. Un método común es la reacción del ácido 2,4,4-trimetilpentanoico con cloruro de terc-butilo en presencia de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloruro de terc-butilo.
Métodos de producción industrial
La producción industrial del ácido 2-terc-butil-2,4,4-trimetilpentanoico puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean pasos de purificación como la destilación o la recristalización para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-terc-butil-2,4,4-trimetilpentanoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo ácido carboxílico puede oxidarse para formar cetonas o aldehídos correspondientes.
Reducción: La reducción del grupo ácido carboxílico puede producir alcoholes o alcanos.
Sustitución: Los grupos terc-butilo y metilo pueden participar en reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) en condiciones anhidras.
Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando agentes halogenantes como el bromo (Br2) o el cloro (Cl2) en presencia de un catalizador.
Principales productos formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El ácido 2-terc-butil-2,4,4-trimetilpentanoico tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos especializados y como intermedio en la síntesis de moléculas complejas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-terc-butil-2,4,4-trimetilpentanoico implica su interacción con objetivos moleculares y vías específicas. El grupo ácido carboxílico puede formar puentes de hidrógeno con moléculas diana, influyendo en su estructura y función. Además, los grupos terc-butilo y metilo pueden afectar la hidrofobicidad y las propiedades estéricas del compuesto, modulando sus interacciones con las membranas biológicas y las proteínas.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,2,4-trimetilpentanoico: Carece del grupo terc-butilo, lo que resulta en diferentes propiedades químicas y físicas.
Ácido 2-terc-butil-4-metilpentanoico: Estructura similar pero con menos grupos metilo, lo que afecta su reactividad y aplicaciones.
Singularidad
El ácido 2-terc-butil-2,4,4-trimetilpentanoico es único debido a la presencia de ambos grupos terc-butilo y múltiples grupos metilo, que confieren propiedades estéricas y electrónicas distintas. Estas características lo convierten en un compuesto valioso en diversas aplicaciones químicas e industriales.
Propiedades
Número CAS |
5340-83-0 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-tert-butyl-2,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C12H24O2/c1-10(2,3)8-12(7,9(13)14)11(4,5)6/h8H2,1-7H3,(H,13,14) |
Clave InChI |
CRLCLCBFULTTTR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)

![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
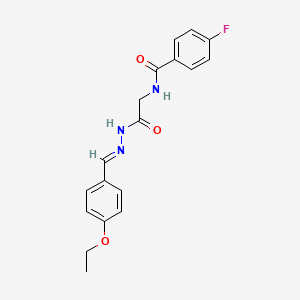
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)


![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)
